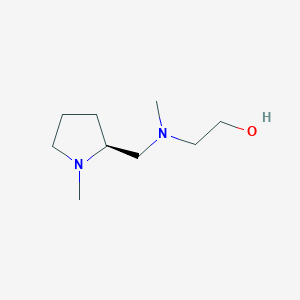![molecular formula C9H20N2O B7921384 2-[Ethyl-(1-methyl-pyrrolidin-3-yl)-amino]-ethanol](/img/structure/B7921384.png)
2-[Ethyl-(1-methyl-pyrrolidin-3-yl)-amino]-ethanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[Ethyl-(1-methyl-pyrrolidin-3-yl)-amino]-ethanol is a chemical compound that features a pyrrolidine ring, which is a five-membered nitrogen-containing heterocycle
Vorbereitungsmethoden
The synthesis of 2-[Ethyl-(1-methyl-pyrrolidin-3-yl)-amino]-ethanol typically involves the reaction of 1-methylpyrrolidine with ethylamine and ethylene oxide. The reaction conditions often require a controlled environment with specific temperatures and pressures to ensure the desired product is obtained with high purity and yield. Industrial production methods may involve continuous flow reactors to optimize the reaction efficiency and scalability.
Analyse Chemischer Reaktionen
2-[Ethyl-(1-methyl-pyrrolidin-3-yl)-amino]-ethanol can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur, where the amino group can be replaced by other nucleophiles under appropriate conditions, forming different derivatives.
Wissenschaftliche Forschungsanwendungen
2-[Ethyl-(1-methyl-pyrrolidin-3-yl)-amino]-ethanol has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including its interaction with various enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic effects, such as its use in the treatment of neurological disorders or as an analgesic.
Industry: It is utilized in the production of specialty chemicals and as an intermediate in the synthesis of other valuable compounds.
Wirkmechanismus
The mechanism of action of 2-[Ethyl-(1-methyl-pyrrolidin-3-yl)-amino]-ethanol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various physiological effects. The exact pathways and molecular interactions depend on the specific application and the biological system being studied.
Vergleich Mit ähnlichen Verbindungen
2-[Ethyl-(1-methyl-pyrrolidin-3-yl)-amino]-ethanol can be compared with other similar compounds, such as:
Pyrrolidine derivatives: These compounds share the pyrrolidine ring structure and may exhibit similar chemical reactivity and biological activities.
Ethanolamines: Compounds like ethanolamine and its derivatives have similar functional groups and can be used in similar applications.
The uniqueness of this compound lies in its specific combination of functional groups and the resulting chemical and biological properties, making it a valuable compound for various research and industrial applications.
Eigenschaften
IUPAC Name |
2-[ethyl-(1-methylpyrrolidin-3-yl)amino]ethanol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H20N2O/c1-3-11(6-7-12)9-4-5-10(2)8-9/h9,12H,3-8H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SYHNFJKDIUFPOE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CCO)C1CCN(C1)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H20N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
172.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![1-(2-{[(2-Amino-ethyl)-ethyl-amino]-methyl}-pyrrolidin-1-yl)-ethanone](/img/structure/B7921314.png)
![1-((S)-2-{[(2-Amino-ethyl)-ethyl-amino]-methyl}-pyrrolidin-1-yl)-ethanone](/img/structure/B7921316.png)
![1-(3-{[(2-Amino-ethyl)-ethyl-amino]-methyl}-pyrrolidin-1-yl)-ethanone](/img/structure/B7921322.png)
![1-{3-[(2-Amino-ethyl)-isopropyl-amino]-pyrrolidin-1-yl}-ethanone](/img/structure/B7921326.png)
![1-(2-{[(2-Amino-ethyl)-isopropyl-amino]-methyl}-pyrrolidin-1-yl)-ethanone](/img/structure/B7921337.png)
![1-(3-{[(2-Amino-ethyl)-isopropyl-amino]-methyl}-pyrrolidin-1-yl)-ethanone](/img/structure/B7921345.png)
![1-{(S)-3-[(2-Amino-ethyl)-cyclopropyl-amino]-pyrrolidin-1-yl}-ethanone](/img/structure/B7921351.png)
![1-(3-{[(2-Amino-ethyl)-cyclopropyl-amino]-methyl}-pyrrolidin-1-yl)-ethanone](/img/structure/B7921355.png)
![3-{[(2-Amino-acetyl)-methyl-amino]-methyl}-pyrrolidine-1-carboxylic acid tert-butyl ester](/img/structure/B7921368.png)
![2-[((S)-1-Methyl-pyrrolidin-2-ylmethyl)-amino]-ethanol](/img/structure/B7921373.png)
![2-[Methyl-(1-methyl-pyrrolidin-2-ylmethyl)-amino]-ethanol](/img/structure/B7921375.png)

![2-[Ethyl-((S)-1-methyl-pyrrolidin-3-yl)-amino]-ethanol](/img/structure/B7921391.png)
![2-[Ethyl-(1-methyl-pyrrolidin-3-ylmethyl)-amino]-ethanol](/img/structure/B7921399.png)
